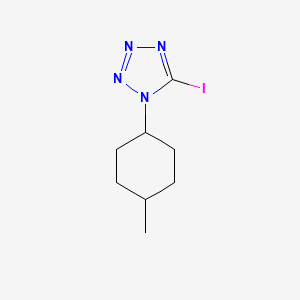
2-(Hydrazinylmethylideneamino)acetic acid;2-oxopentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydrazinylmethylideneamino)acetic acid and 2-oxopentanedioic acid are two distinct compounds with unique chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinylmethylideneamino)acetic acid typically involves the reaction of hydrazine derivatives with glyoxylic acid. The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at room temperature or slightly elevated temperatures .
For 2-oxopentanedioic acid, it can be synthesized through the oxidation of glutamic acid using oxidizing agents like potassium permanganate or hydrogen peroxide. The reaction is usually conducted in an aqueous medium at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 2-(Hydrazinylmethylideneamino)acetic acid involves large-scale synthesis using similar reaction conditions as mentioned above, but with optimized parameters for higher yield and purity. The process may include additional purification steps such as recrystallization or chromatography .
2-oxopentanedioic acid is produced industrially through the microbial fermentation of glucose or other carbohydrates. This biotechnological approach is preferred due to its efficiency and sustainability .
化学反応の分析
Types of Reactions
2-(Hydrazinylmethylideneamino)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
2-oxopentanedioic acid participates in:
Decarboxylation: It can decarboxylate to form succinic acid.
Transamination: It undergoes transamination reactions to form glutamic acid.
Condensation: It can condense with other compounds to form cyclic intermediates.
Common Reagents and Conditions
Common reagents for the reactions of 2-(Hydrazinylmethylideneamino)acetic acid include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
For 2-oxopentanedioic acid, common reagents include ammonia for transamination, and acids or bases for condensation reactions .
Major Products Formed
The major products formed from the reactions of 2-(Hydrazinylmethylideneamino)acetic acid include hydrazine derivatives, oxo compounds, and substituted amino acids .
For 2-oxopentanedioic acid, major products include succinic acid, glutamic acid, and various cyclic intermediates .
科学的研究の応用
2-(Hydrazinylmethylideneamino)acetic acid is used in:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
2-oxopentanedioic acid has applications in:
Chemistry: As a key intermediate in the Krebs cycle and in the synthesis of various organic compounds.
Biology: Studied for its role in cellular metabolism and energy production.
作用機序
2-(Hydrazinylmethylideneamino)acetic acid exerts its effects by interacting with enzymes and proteins, potentially inhibiting their activity. The molecular targets include enzymes involved in amino acid metabolism and oxidative stress pathways .
2-oxopentanedioic acid functions as an intermediate in the Krebs cycle, playing a crucial role in cellular respiration and energy production. It acts on enzymes such as isocitrate dehydrogenase and alpha-ketoglutarate dehydrogenase, facilitating the conversion of substrates into energy .
類似化合物との比較
Similar Compounds
2-Hydroxypropanoic acid: Similar in structure but differs in functional groups and reactivity.
2-Oxo-2-propylaminoacetic acid: Shares similar reactivity but has different applications
Uniqueness
2-(Hydrazinylmethylideneamino)acetic acid is unique due to its hydrazine functional group, which imparts distinct reactivity and potential biological activity. 2-oxopentanedioic acid is unique for its central role in the Krebs cycle and its importance in cellular metabolism .
特性
CAS番号 |
923060-74-6 |
|---|---|
分子式 |
C8H13N3O7 |
分子量 |
263.20 g/mol |
IUPAC名 |
2-(hydrazinylmethylideneamino)acetic acid;2-oxopentanedioic acid |
InChI |
InChI=1S/C5H6O5.C3H7N3O2/c6-3(5(9)10)1-2-4(7)8;4-6-2-5-1-3(7)8/h1-2H2,(H,7,8)(H,9,10);2H,1,4H2,(H,5,6)(H,7,8) |
InChIキー |
XFQFOJDBJKIQSV-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)O)C(=O)C(=O)O.C(C(=O)O)N=CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)
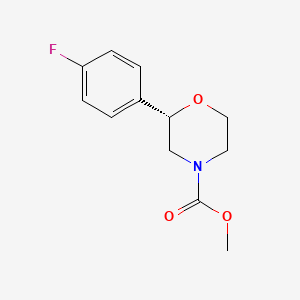
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)
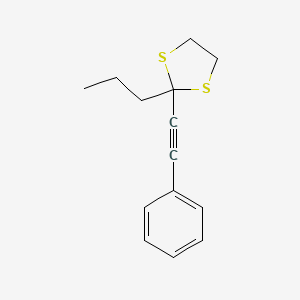
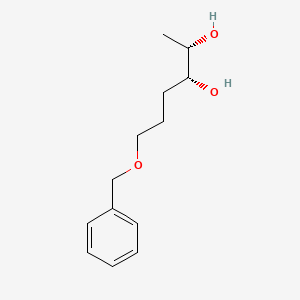
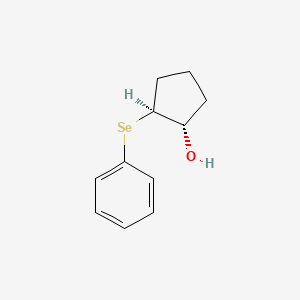
![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)

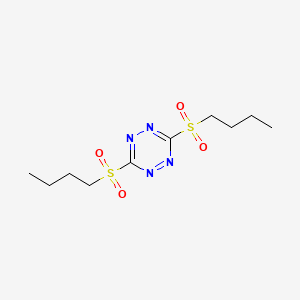
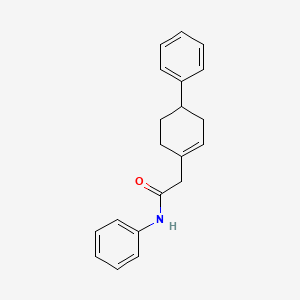
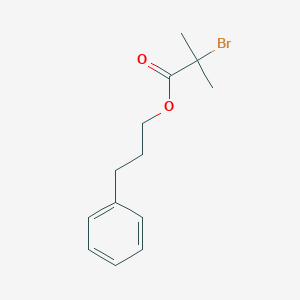
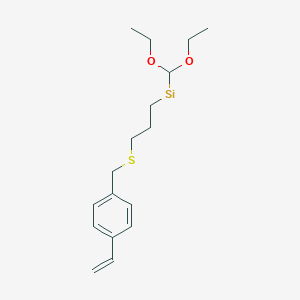
![1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14192934.png)
